Cas no 1489-63-0 (2-cyclohexylbutanedioic acid)

2-Cyclohexylbutanedioic acid is a dicarboxylic acid featuring a cyclohexyl substituent, offering a unique combination of hydrophobic and reactive functional groups. Its structure provides versatility in organic synthesis, particularly in the preparation of specialty polymers, esters, and amides. The cyclohexyl group enhances solubility in nonpolar solvents while maintaining reactivity typical of dicarboxylic acids, making it useful in applications requiring controlled hydrophobicity. This compound is also of interest in pharmaceutical and agrochemical intermediates due to its potential for derivatization. Its balanced properties—stability, moderate acidity, and functional group compatibility—make it a valuable building block in fine chemical synthesis.
2-cyclohexylbutanedioic acid structure
2-cyclohexylbutanedioic acid structure
Product Name:2-cyclohexylbutanedioic acid
CAS No:1489-63-0
MF:C10H16O4
MW:200.231643676758
CID:117752
PubChem ID:567920
Update Time:2025-06-25

2-cyclohexylbutanedioic acid Chemical and Physical Properties

Names and Identifiers

    • Butanedioic acid,2-cyclohexyl-
    • 2-cyclohexylbutanedioic acid
    • (+-)-Cyclohexylbernsteinsaeure
    • (+-)-cyclohexylsuccinic acid
    • 2-Cyclohexyl-bernsteinsaeure
    • 2-cyclohexyl-succinic acid
    • 2-Cyclohexylsuccinic acid
    • 332194_ALDRICH
    • AC1LC1HX
    • AGN-PC-002TWE
    • Butanedioic acid, cyclohexyl-
    • Cyclohexyl-bernsteinsaeure
    • Cyclohexylsuccinic acid
    • SureCN258779
    • Cyclohexylsuccinic acid 96%
    • CS-0447008
    • FROUMWCGMNOSBK-UHFFFAOYSA-N
    • 1489-63-0
    • 2-Cyclohexylsuccinicacid
    • SCHEMBL258779
    • AKOS015894397
    • 2-Cyclohexylsuccinic acid #
    • DTXSID60340838
    • CYCLOHEXYLSUCCINIC ACID, 96%
    • EN300-1857489
    • MDL: MFCD00074966
    • Inchi: 1S/C10H16O4/c11-9(12)6-8(10(13)14)7-4-2-1-3-5-7/h7-8H,1-6H2,(H,11,12)(H,13,14)
    • InChI Key: FROUMWCGMNOSBK-UHFFFAOYSA-N
    • SMILES: OC(C(CC(=O)O)C1CCCCC1)=O

Computed Properties

  • Exact Mass: 200.10488
  • Monoisotopic Mass: 200.10485899g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2
  • Topological Polar Surface Area: 74.6Ų

Experimental Properties

  • Color/Form: Not available
  • Melting Point: 145-147 °C(lit.)
  • PSA: 74.6
  • Solubility: Not available

2-cyclohexylbutanedioic acid Security Information

  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26-37/39
  • Hazardous Material Identification: Xi
  • Risk Phrases:36/37/38

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2-cyclohexylbutanedioic acid Related Literature

Additional information on 2-cyclohexylbutanedioic acid

Professional Introduction to 2-cyclohexylbutanedioic acid (CAS No. 1489-63-0)

2-cyclohexylbutanedioic acid, with the chemical formula C10H16O4, is a significant compound in the field of pharmaceutical chemistry and biochemical research. Its molecular structure, featuring a cyclohexyl group attached to a butanedioic acid backbone, imparts unique physicochemical properties that make it a valuable intermediate in synthetic chemistry and drug development. This introduction delves into the compound's structural characteristics, synthesis methods, applications in medicinal chemistry, and recent advancements in its utilization within academic and industrial research.

The structural motif of 2-cyclohexylbutanedioic acid consists of a cyclohexyl ring linked to a di-carboxylic acid segment. This configuration contributes to its versatility as a building block in organic synthesis. The cyclohexyl group provides steric hindrance and lipophilicity, while the carboxylic acid functionalities allow for further derivatization through esterification, amidation, or salt formation. Such properties make it particularly useful in designing molecules with enhanced solubility and metabolic stability, which are critical factors in drug formulation.

The synthesis of 2-cyclohexylbutanedioic acid typically involves multi-step organic reactions. One common approach begins with the cyclization of cyclohexanone derivatives followed by oxidation to introduce the carboxylic acid groups. Alternatively, functional group transformations on linear precursors like 2-cyclohexylbutanone can be employed. Advanced synthetic techniques, such as catalytic hydrogenation and cross-coupling reactions, have been optimized to improve yield and purity. These methodologies align with modern green chemistry principles by minimizing waste and utilizing sustainable catalysts.

In recent years, 2-cyclohexylbutanedioic acid has garnered attention for its role in the development of novel therapeutic agents. Its structural framework is amenable to modifications that enhance binding affinity to biological targets. For instance, researchers have explored its derivatives as potential inhibitors of enzymes implicated in inflammatory diseases. The cyclohexyl moiety can be engineered to mimic natural substrates or modulate enzyme conformation, while the di-carboxylic acid groups provide multiple interaction points for covalent or non-covalent binding.

One notable application lies in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The carboxylic acid groups serve as ligands for metal ions, enabling the construction of porous materials with tailored properties. These materials have promising applications in drug delivery systems, where their porous nature allows for controlled release of bioactive molecules. Additionally, MOFs derived from 2-cyclohexylbutanedioic acid exhibit high surface areas and selective adsorption capabilities, making them candidates for gas storage and separation technologies.

The pharmaceutical industry has leveraged 2-cyclohexylbutanedioic acid in the design of prodrugs and chelating agents. Prodrug formulations enhance bioavailability by masking polar functional groups until metabolic activation occurs at the target site. The structural flexibility of this compound allows chemists to incorporate various pharmacophores while maintaining stability during storage and transit through biological systems. Similarly, its chelating properties have been exploited in radiopharmaceuticals, where it aids in targeting specific tissues for diagnostic imaging.

Recent studies highlight the compound's utility in bioconjugation chemistry. Researchers have demonstrated its use as a linker molecule to attach therapeutic proteins or nucleic acids to carrier systems. This approach enhances pharmacokinetic profiles by improving circulation time or facilitating cellular uptake. The robustness of 2-cyclohexylbutanedioic acid under various reaction conditions makes it an ideal candidate for such applications.

The agrochemical sector has also explored derivatives of 2-cyclohexylbutanedioic acid as intermediates for pesticides and herbicides. Its ability to interact with biological targets at multiple sites contributes to increased efficacy against resistant strains of pests. Furthermore, modifications to its structure can modulate environmental persistence, ensuring that residues degrade safely over time.

In conclusion, 2-cyclohexylbutanedioic acid (CAS No. 1489-63-0) is a versatile compound with broad applications across multiple industries. Its unique structural features enable innovative synthetic strategies and functional modifications that align with contemporary research trends. As advancements continue in medicinal chemistry and materials science, 2-cyclohexylbutanedioic acid is poised to play an increasingly pivotal role in developing next-generation therapeutics and functional materials.

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